Enhanced Protease Selectivity of (1S,2R)-Alicapistat vs. Key Cathepsins
The (1S,2R)-Alicapistat series was optimized for high selectivity for calpain-1 over related cysteine proteases such as cathepsins B and K, a critical differentiator from earlier, less selective calpain inhibitors [1]. While the parent compound ABT-957 shows selectivity, the stereochemically pure (1S,2R) isomer is essential for achieving this profile without interference from the inactive isomer.
| Evidence Dimension | Selectivity over papain and cathepsins B and K |
|---|---|
| Target Compound Data | Potent and selective for calpain-1 |
| Comparator Or Baseline | Earlier calpain inhibitor series |
| Quantified Difference | Reported as 'highly selective' and 'mitigating the metabolic liability of carbonyl reduction'. |
| Conditions | In vitro enzymatic assays against a panel of cysteine proteases. |
Why This Matters
This selectivity profile minimizes off-target effects on other proteases, which is crucial for interpreting biological results in complex disease models and for reducing potential toxicity in vivo.
- [1] Lon HK, Mendonça N, Goss SL, Othman AA, Locke CS, Jin Z, Rendenbach-Mueller B. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies. Clin Pharmacol Drug Dev. 2019 Apr;8(3):290-303. View Source
